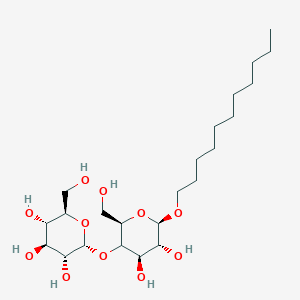
Undecyl I(2)-D-maltoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl I(2)-D-maltoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is known for its ability to solubilize membrane proteins while maintaining their functional and structural integrity. This compound is particularly valuable in studies involving membrane protein crystallization and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl I(2)-D-maltoside is synthesized through the glycosylation of undecyl alcohol with maltose. The reaction typically involves the use of a glycosyl donor, such as maltose, and a glycosyl acceptor, such as undecyl alcohol, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl I(2)-D-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Undecyl I(2)-D-maltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.
Mécanisme D'action
The primary mechanism of action of undecyl I(2)-D-maltoside involves its ability to interact with lipid bilayers and solubilize membrane proteins. It achieves this by inserting its hydrophobic tail into the lipid bilayer while the hydrophilic maltoside head interacts with the aqueous environment. This interaction disrupts the lipid bilayer, allowing membrane proteins to be extracted and stabilized in solution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl I(2)-D-glucoside
- Decyl I(2)-D-maltoside
- Dodecyl I(2)-D-maltoside
Uniqueness
Undecyl I(2)-D-maltoside is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing a wide range of membrane proteins without denaturing them. This balance is not as well achieved in similar compounds, which may either be too hydrophobic or too hydrophilic, limiting their effectiveness in certain applications.
Propriétés
Formule moléculaire |
C23H44O11 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21?,22-,23-/m1/s1 |
Clé InChI |
UYEMNFYVTFDKRG-IVVDQYBLSA-N |
SMILES isomérique |
CCCCCCCCCCCO[C@H]1[C@@H]([C@H](C([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
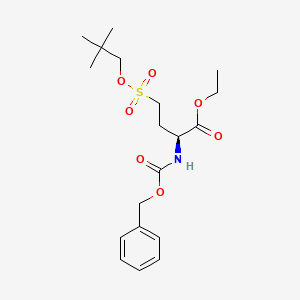
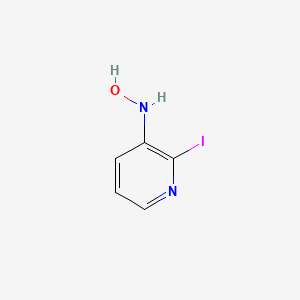
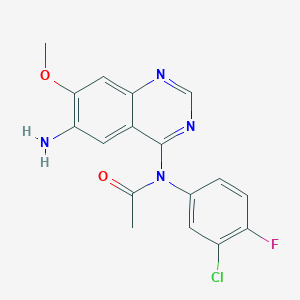
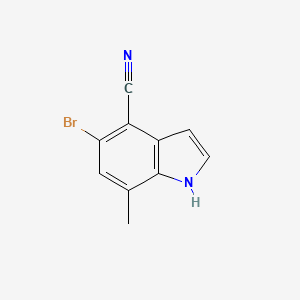
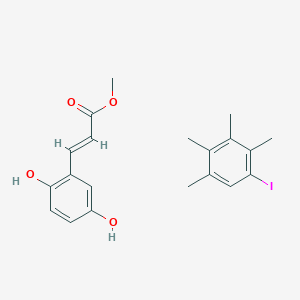
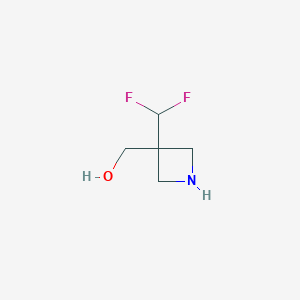

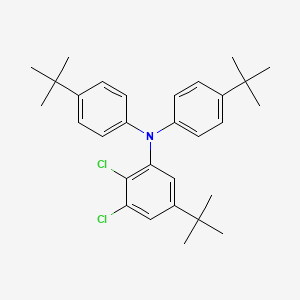

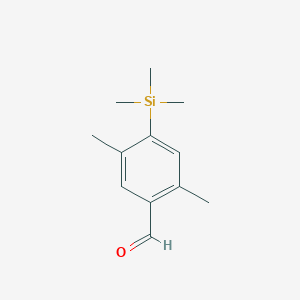
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)

